molecular formula C14H11N3O2S B2470435 N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1798538-78-9

N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2470435
CAS RN: 1798538-78-9
M. Wt: 285.32
InChI Key: IBERAHYEYMMTSW-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are multi-target-directed ligands. They are drug-like molecules with a well-developed structure-activity relationship .


Synthesis Analysis

These derivatives were synthesized and obtained in good to excellent yield . The products were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .


Physical And Chemical Properties Analysis

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis Techniques

  • Innovative Synthesis Methods : A study by Kumar et al. (2012) describes an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide. This process involves intramolecular copper-catalyzed cyclization of highly functionalized enamides, offering a pathway to introduce various functional groups into the oxazole ring (Kumar et al., 2012).

  • Eco-Friendly Synthesis Approaches : Research by Miryala et al. (2019) highlights the eco-friendly synthesis of N-arylthiazole-5-carboxamide derivatives, which are chemically related to the compound . Their study emphasizes the importance of environmentally sustainable methods in the synthesis of complex organic compounds (Miryala et al., 2019).

Pharmacological Applications

  • Antagonistic Properties : A study by Fisher et al. (2012) discusses the pharmacological potential of 3-phenyl-5-isothiazole carboxamides, which are structurally similar to this compound. Their findings suggest that these compounds have potent allosteric antagonist properties, which could have implications for pain management and other therapeutic applications (Fisher et al., 2012).

  • Inhibitor of Apoptosis Proteins : Wong et al. (2013) discuss GDC-0917, a compound structurally related to this compound. GDC-0917 is a potent antagonist of inhibitor of apoptosis (IAP) proteins and is being developed for the treatment of various cancers. This highlights the potential of related compounds in cancer therapeutics (Wong et al., 2013).

Mechanism of Action

The highest enzyme inhibition activity was observed by one of the derivatives (IC50 ± SEM 134.4 ± 1.01 µg/mL) followed by another derivative (IC50 ± SEM = 157.3 ± 1.11 µg/mL) .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-16-14(20-9)17-12(18)13-15-8-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBERAHYEYMMTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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